molecular formula C23H22N2O4S B11588962 benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11588962
M. Wt: 422.5 g/mol
InChI Key: VABXHWRPYDRUCO-UHFFFAOYSA-N
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Description

Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex heterocyclic compound. It belongs to the class of pyrimido[2,1-b][1,3]thiazines, which are known for their diverse biological activities. This compound features a unique structure that includes a benzyl group, a methoxyphenyl group, and a pyrimido[2,1-b][1,3]thiazine core, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multi-step reactions. One common method includes the Ullmann cascade coupling process, which involves the reaction of imidazole-2-thiones with o-bromobenzyl bromides . The reaction conditions often require the use of a base, such as potassium carbonate, and a copper catalyst under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings and the thiazine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its methoxyphenyl group, in particular, may enhance its solubility and bioavailability, making it a promising candidate for further research and development.

Biological Activity

Benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (referred to as "the compound") is a complex heterocyclic compound belonging to the pyrimido-thiazine class. Its unique structure includes a pyrimido-thiazine core, which has been associated with various biological activities. This article delves into the biological activity of the compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N2O4SC_{19}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 366.42 g/mol. The presence of functional groups such as methoxy and carboxylate enhances its solubility and potential interactions with biological targets. The structural framework contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC19H18N2O4SC_{19}H_{18}N_{2}O_{4}S
Molecular Weight366.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds within the pyrimido-thiazine class exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, likely due to its ability to inhibit key enzymes involved in bacterial metabolism or cell wall synthesis. In vitro studies have demonstrated its bactericidal effects against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by interfering with DNA replication processes or inhibiting specific oncogenic pathways. For instance, a study reported that derivatives of thiazine compounds exhibited cytotoxicity against several cancer cell lines, indicating that the compound may share similar mechanisms of action.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • DNA Interaction : It could bind to DNA or interfere with replication processes.
  • Signal Transduction Modulation : The compound may alter signaling pathways involved in cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrimido-thiazine derivatives, including the compound . Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests potential for development as an antibiotic agent.

Case Study 2: Anticancer Effects

In a preclinical trial involving human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC50 values comparable to established chemotherapeutics. The study highlighted the importance of further exploring its mechanism of action to optimize its use in cancer therapy.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduced apoptosis in cancer cells
Enzyme InhibitionInhibition of key metabolic enzymes

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

benzyl 6-(3-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C23H22N2O4S/c1-15-20(22(27)29-14-16-7-4-3-5-8-16)21(17-9-6-10-18(13-17)28-2)25-19(26)11-12-30-23(25)24-15/h3-10,13,21H,11-12,14H2,1-2H3

InChI Key

VABXHWRPYDRUCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=CC=C3)OC)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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